molecular formula C18H21NO2 B268646 N-(3-butoxyphenyl)-2-phenylacetamide

N-(3-butoxyphenyl)-2-phenylacetamide

Cat. No. B268646
M. Wt: 283.4 g/mol
InChI Key: YORLAHSPIVZDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxyphenyl)-2-phenylacetamide, also known as Bupicomide, is a chemical compound that has gained attention in recent years due to its potential applications in the field of scientific research. Bupicomide is a white crystalline powder that is soluble in organic solvents and is synthesized through a multistep process. In

Scientific Research Applications

N-(3-butoxyphenyl)-2-phenylacetamide has potential applications in the field of scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-(3-butoxyphenyl)-2-phenylacetamide has also been found to exhibit antitumor activity, making it a potential candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of N-(3-butoxyphenyl)-2-phenylacetamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(3-butoxyphenyl)-2-phenylacetamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor activity in vitro and in vivo. N-(3-butoxyphenyl)-2-phenylacetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-butoxyphenyl)-2-phenylacetamide in lab experiments is that it exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Another advantage is that it exhibits antitumor activity, making it a potential candidate for the development of new cancer therapies. However, one limitation of using N-(3-butoxyphenyl)-2-phenylacetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on N-(3-butoxyphenyl)-2-phenylacetamide. One direction is to further investigate its mechanism of action in order to optimize its use in drug development. Another direction is to investigate its potential applications in the treatment of other diseases, such as autoimmune diseases. Additionally, research could be done to investigate the potential side effects of N-(3-butoxyphenyl)-2-phenylacetamide and to develop strategies to mitigate these side effects.

Synthesis Methods

N-(3-butoxyphenyl)-2-phenylacetamide is synthesized through a multistep process that involves the reaction of 3-butoxyaniline with 2-bromoacetophenone in the presence of a base to form 3-butoxy-N-(2-bromoacetophenyl)aniline. This intermediate is then reacted with phenylmagnesium bromide in the presence of a catalyst to form N-(3-butoxyphenyl)-2-phenylacetamide.

properties

Product Name

N-(3-butoxyphenyl)-2-phenylacetamide

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(3-butoxyphenyl)-2-phenylacetamide

InChI

InChI=1S/C18H21NO2/c1-2-3-12-21-17-11-7-10-16(14-17)19-18(20)13-15-8-5-4-6-9-15/h4-11,14H,2-3,12-13H2,1H3,(H,19,20)

InChI Key

YORLAHSPIVZDRM-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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